molecular formula C37H54O5 B13438601 3-O-(p-Hydroxybenzoyl)serratriol

3-O-(p-Hydroxybenzoyl)serratriol

Cat. No.: B13438601
M. Wt: 578.8 g/mol
InChI Key: HILQHHOOZLOZSQ-DSUCDIQHSA-N
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Description

Structurally, it belongs to the serratane-type triterpenoids, characterized by a 21β-hydroxy-serratane skeleton acylated with a p-hydroxybenzoyl group at the C-3 position .

Properties

Molecular Formula

C37H54O5

Molecular Weight

578.8 g/mol

IUPAC Name

[(3S,6R,7S,8S,11R,12S,15S,16R,19S,21R)-19-hydroxy-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] 4-hydroxybenzoate

InChI

InChI=1S/C37H54O5/c1-33(2)27-13-9-24-21-34(3)18-15-29-36(5,28(34)14-12-26(24)35(27,4)19-16-30(33)40)20-17-31(37(29,6)22-38)42-32(41)23-7-10-25(39)11-8-23/h7-11,26-31,38-40H,12-22H2,1-6H3/t26-,27-,28-,29+,30-,31-,34-,35+,36+,37+/m0/s1

InChI Key

HILQHHOOZLOZSQ-DSUCDIQHSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)OC(=O)C6=CC=C(C=C6)O)C

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)OC(=O)C6=CC=C(C=C6)O)C)C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(p-Hydroxybenzoyl)serratriol involves multiple steps, typically starting from a triterpenoid precursor. The key step is the esterification of the triterpenoid with p-hydroxybenzoic acid under acidic or basic conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-O-(p-Hydroxybenzoyl)serratriol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of 3-O-(p-Hydroxybenzoyl)serratriol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways and interacting with enzymes and receptors . Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

3-O-(p-Hydroxybenzoyl)serratriol shares structural motifs with other acylated triterpenoids and flavonoid derivatives. Below is a comparative analysis based on structural features, bioactivity, and research findings:

Compound Core Structure Substituents Biological Activity Source References
This compound Serratane triterpenoid C-3 p-hydroxybenzoyl acylation Limited data; potential cytotoxicity* Plant extracts
Oleanolic acid derivatives Oleanane triterpenoid Varied glycosylation (e.g., glucuronides) IC₅₀ >100 μM in BV2 microglia assays Acanthopanax spp.
Delphinidin polyacylates Anthocyanin C-7 polyacylation with pHB-glucose units Blue flower pigmentation via co-pigmentation Delphinium spp.
Quercetin/Kaempferol glycosides Flavonol C-3 glycosylation with coumaroyl groups Antioxidant, anti-inflammatory Various plants

Notes:

  • Delphinidin polyacylates (e.g., viodelphin) utilize p-hydroxybenzoyl (pHB) groups for intramolecular co-pigmentation, stabilizing blue coloration in flowers. This highlights the role of pHB in modulating physicochemical properties, though in a different chemical context .
  • Flavonoid glycosides (e.g., compound 6 in ) demonstrate how acylation (e.g., p-coumaroyl) enhances bioactivity, such as antioxidant effects, compared to non-acylated counterparts .

Functional and Pharmacological Contrasts

  • Bioactivity: Unlike oleanolic acid derivatives with documented but low cytotoxicity , this compound lacks robust activity data. Its p-hydroxybenzoyl group may confer unique interactions with biological targets, but this remains unverified.
  • Structural Stability: The pHB group in this compound may improve membrane permeability compared to polar glycosylated triterpenoids (e.g., compounds 16, 24 in ), analogous to how acylation stabilizes anthocyanins .
  • Research Focus: While flavonoid acylates (e.g., p-coumaroyl kaempferol) are well-studied for antioxidant roles , serratane-type triterpenoids remain undercharacterized, highlighting a gap in comparative pharmacological studies.

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